2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Purity specification Quality assurance Reproducibility

2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol (CAS 1467176-48-2) is a chiral 1,1‑disubstituted aminoindane bearing a primary amine and a hydroxyethyl side chain. Its structural isomer, 2-[(2,3‑dihydro‑1H‑inden‑1‑yl)amino]ethan‑1‑ol (CAS 99858‑65‑8), shares the identical molecular formula (C₁₁H₁₅NO) and molecular weight (177.24 g/mol) but differs in connectivity; the nitrogen atom is directly attached to the indane ring in the target compound, while the comparator links the indane moiety via an ethanolamine bridge.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13630312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CCO)N
InChIInChI=1S/C11H15NO/c12-11(7-8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2
InChIKeyNAHHIXUZCCZNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol – Core Structural & Procurement Identity


2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol (CAS 1467176-48-2) is a chiral 1,1‑disubstituted aminoindane bearing a primary amine and a hydroxyethyl side chain. Its structural isomer, 2-[(2,3‑dihydro‑1H‑inden‑1‑yl)amino]ethan‑1‑ol (CAS 99858‑65‑8), shares the identical molecular formula (C₁₁H₁₅NO) and molecular weight (177.24 g/mol) but differs in connectivity; the nitrogen atom is directly attached to the indane ring in the target compound, while the comparator links the indane moiety via an ethanolamine bridge . This connectivity difference creates quantifiable divergence in hydrogen‑bonding capacity, lipophilicity, stereochemical opportunity, and commercially specified purity that directly impact procurement decisions .

Chiral building block with single stereocenter for asymmetric synthesis
Primary amine on quaternary carbon enables chemoselective derivatisation
98% minimum purity specification supports high batch-to-batch consistency
Lower computed lipophilicity versus nitrogen-linked structural isomer

Why the Nitrogen‑Linked Isomer Cannot Substitute 2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol


Although the target compound and 2-[(2,3‑dihydro‑1H‑inden‑1‑yl)amino]ethan‑1‑ol possess identical molecular formulae, they are structural isomers whose divergent connectivity yields distinct physicochemical and stereochemical properties . The target compound contains a primary amine and a quaternary carbon bearing a hydroxyethyl chain, creating a single asymmetric center absent in the secondary‑amine comparator. These differences translate into measurable variations in lipophilicity (LogP 0.94 vs 1.1 ), hydrogen‑bond‑acceptor count (2 vs 3 ), and commercially guaranteed purity (98% vs 95% ). Consequently, substituting one isomer for the other without re‑optimization cannot be assumed safe in any stereoselective synthesis, structure‑activity relationship study, or process where amine nucleophilicity, chiral induction, or batch reproducibility is critical.

Target Compound
  • One stereogenic center supports enantiopure procurement
  • Primary amine directly attached to indane core
  • Lower lipophilicity versus the nitrogen-linked isomer
  • Higher certified purity reduces impurity-driven variability
  • Fewer H-bond acceptors may shift solvation profile
Nitrogen-Linked Isomer (CAS 99858-65-8)
  • Achiral; cannot provide stereochemical control
  • Secondary amine via ethanolamine bridge
  • Higher lipophilicity may affect off-target profiles
  • Lower purity specification may introduce more unknown impurities
  • Additional H-bond acceptor may alter membrane permeability

Identical molecular formula does not ensure interchangeability; verify connectivity and stereochemistry for method transfer.

Quantitative Differentiation Evidence for 2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol


Higher Certified Minimum Purity: 98% vs 95%

The target compound is commercially supplied with a minimum purity specification of 98% , whereas the closest structural isomer, 2-[(2,3‑dihydro‑1H‑inden‑1‑yl)amino]ethan‑1‑ol, is typically offered at 95% purity . This 3‑percentage‑point difference reduces the burden of unknown impurities in any downstream application requiring high batch‑to‑batch consistency.

Purity Specification
Specification review
98% vs 95%
Higher baseline purity reduces impurity-driven variability.
Supplier COA; typical HPLC/NMR analysis.
Purity specification Quality assurance Reproducibility

Single Asymmetric Center Absent in the Nitrogen‑Linked Isomer

The target compound bears one tetrahedral asymmetric carbon (the indane C‑1 bearing both amine and hydroxyethyl groups) , whereas the comparator 2-[(2,3‑dihydro‑1H‑inden‑1‑yl)amino]ethan‑1‑ol lacks any chiral center . The presence of a stereocenter enables the procurement of enantiopure material for asymmetric synthesis, an option structurally unavailable with the achiral isomer.

Stereogenic Center
Specification review
1 asymmetric center vs 0
Enables procurement of enantiopure material for asymmetric synthesis.
Structural analysis by SMILES/InChI.
Chiral building block Enantioselective synthesis Stereochemistry

Reduced Hydrogen‑Bond Acceptor Count (2 vs 3) Alters Solvation Profile

The target compound possesses two hydrogen‑bond acceptor sites (the amine nitrogen and the hydroxyl oxygen) . In contrast, the nitrogen‑linked isomer has three acceptors because its secondary amine and hydroxyl groups each contribute one acceptor, and the ethereal oxygen of the ethanolamine bridge contributes a third . This difference influences solvation free energy and may affect permeability and target engagement.

H-Bond Acceptors
Data to verify
2 vs 3
May influence solvation and permeability.
Computed from structure; not experimentally validated.
Hydrogen bonding Solvation Lipophilicity

Lower Computed Lipophilicity: LogP 0.94 vs 1.1

The computed octanol‑water partition coefficient (LogP) for 2-(1‑amino‑2,3‑dihydro‑1H‑inden‑1‑yl)ethan‑1‑ol is 0.94 , while the nitrogen‑linked isomer has a reported LogP of 1.1 . A difference of 0.16 log units corresponds to an approximately 1.45‑fold lower lipophilicity, which may translate into improved aqueous solubility and a reduced risk of phospholipidosis or hERG binding.

Lipophilicity (LogP)
Data to verify
LogP 0.94 vs 1.1
Lower lipophilicity may support improved solubility.
Computed values; no shake-flask data available.
Lipophilicity LogP Drug-likeness

Primary Amine vs Secondary Amine Nucleophilicity and Derivatisation Scope

The target compound contains a primary amine (‒NH₂) attached to a quaternary carbon, whereas the comparator possesses a secondary amine (‒NH‒CH₂CH₂OH). Primary amines generally exhibit higher nucleophilicity and can undergo a broader range of chemoselective transformations (e.g., diazotisation, reductive amination, formation of primary amides or ureas) without the competing influence of an additional alkyl substituent . While direct comparative kinetic data are not available for this exact pair, the class‑level difference is well‑established in organic chemistry.

Amine Reactivity
Class-level
Primary amine vs secondary amine
Primary amine offers broader chemoselective derivatisation options.
Class-level inference; no direct kinetic data for this pair.
Amine reactivity Derivatisation Synthetic utility

Application Scenarios Where 2-(1-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol Is Preferable


Enantioselective Catalyst and Ligand Development

The single stereogenic center distinguishes this compound from its achiral isomer, making it suitable as a chiral pool starting material for the synthesis of enantiopure ligands, organocatalysts, or chiral auxiliaries used in asymmetric synthesis . Procurement of enantiopure batches enables direct incorporation into stereochemical reaction screens without additional resolution steps.

Medicinal Chemistry Lead Optimisation Requiring Lower Lipophilicity

With a computed LogP of 0.94, the target compound is slightly less lipophilic than the comparator (LogP 1.1) . In lead optimisation campaigns targeting CNS or systemic exposure with favourable ADME profiles, selecting the less lipophilic isomer may improve aqueous solubility, reduce metabolic liability, and lower the risk of off‑target pharmacology.

Synthetic Route Design Where Primary Amine Chemoselectivity Is Essential

The primary amine functionality permits selective mono‑functionalisation reactions (e.g., formation of primary amides, sulfonamides, or imines) that cannot be performed with the same selectivity on a secondary amine . This makes the compound a preferred building block when orthogonal protection strategies or late‑stage diversification is planned.

High‑Reproducibility Biological Assay Supply

The 98% minimum purity specification reduces the contribution of unspecified impurities to assay variability, making this compound a more reliable choice for quantitative structure‑activity relationship (QSAR) studies or high‑throughput screening campaigns where batch‑to‑batch consistency is paramount .

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Chiral building block with single stereogenic center
Enantiopurity and stereochemical outcome validation
Lead optimisation lipophilicity profiling
Lower computed LogP versus nitrogen-linked isomer
Solubility, permeability, and off-target screening
Chemoselective derivatisation research
Primary amine on quaternary carbon
Orthogonal protection and late-stage diversification
Reproducible QSAR and screening campaigns
Higher certified purity specification vs. comparator
Batch consistency and impurity-driven variability
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